molecular formula C36H42F9O6Y B1622669 Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium CAS No. 38054-03-4

Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium

Cat. No. B1622669
CAS RN: 38054-03-4
M. Wt: 914.7 g/mol
InChI Key: WBMGZXIDCWBSOP-UFRADDTFSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O’)ytterbium” is a chemical reagent with the molecular formula C36H42F9O6Yb and a molecular weight of 914.7407 .

Scientific Research Applications

Near-Infrared Luminescence Sensing

Tris(β-diketonato)lanthanides, including ytterbium(III) complexes, have been characterized as luminescent sensing probes specific to amino acids such as glutamic acid and aspartic acid, as well as their dipeptides. These probes show potential analytical applications in proteomics, metabolomics, food science, astrobiology, and related technologies due to their near-infrared emission properties, which offer several advantages over common luminescent probes (Tsukube, Yano, & Shinoda, 2009).

Luminescent Properties and Structural Analysis

Research on europium(III) heterocyclic β-diketonate complexes has contributed to understanding the luminescent properties and potential applications of similar ytterbium compounds. These studies involve the synthesis and characterization of novel complexes, highlighting the influence of ligands on the luminescence and quantum yield, which could be relevant for designing ytterbium-based materials with tailored properties for specific applications (Biju, Raj, Reddy, & Kariuki, 2006).

Catalytic Applications

Ytterbium triflate, a closely related compound, serves as an efficient and water-tolerant Lewis acid catalyst for the synthesis of various heterocycles in both organic and aqueous solvents. This highlights the catalytic versatility of ytterbium compounds in facilitating a wide range of organic transformations, potentially including those involving Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium (Sakhuja, Pericherla, Bajaj, Khungar, & Kumar, 2016).

Photophysical Properties and Two-Photon Absorption

Studies on tris(2-thenoyltrifluoroacetonate)lanthanide(III) complexes, including ytterbium, have investigated their photophysical properties and two-photon absorption capabilities. These properties are crucial for applications in materials science, such as in the development of materials for optical and photonic technologies (Bourdolle et al., 2013).

Safety and Hazards

According to the safety data sheet, in case of contact with eyes or skin, rinse immediately with plenty of water. Remove from exposure and lie down if inhaled. Do not induce vomiting if ingested .

properties

IUPAC Name

(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;ytterbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMGZXIDCWBSOP-UFRADDTFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)F)/C1CC2)C)C.[Yb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F9O6Yb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38054-03-4
Record name Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038054034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-onato-O,O']ytterbium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Reactant of Route 2
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Reactant of Route 3
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Reactant of Route 4
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Reactant of Route 5
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium
Reactant of Route 6
Tris(1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-onato-O,O')ytterbium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.